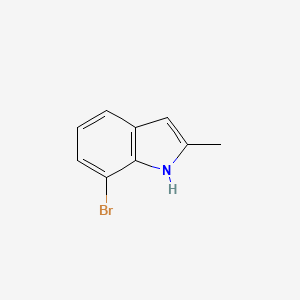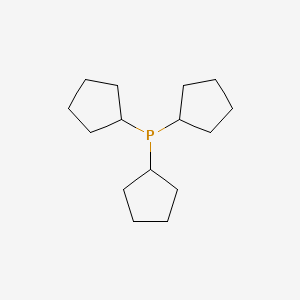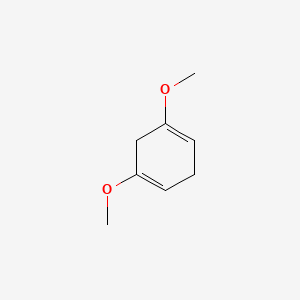
1,5-Dimethoxy-1,4-cyclohexadiene
Overview
Description
1,5-Dimethoxy-1,4-cyclohexadiene is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a colorless, flammable liquid that is of academic interest due to its unique structure and properties . This compound is a derivative of cyclohexadiene, where two methoxy groups are attached to the 1 and 5 positions of the cyclohexadiene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-1,4-cyclohexadiene can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexadiene with methanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of methoxy groups to the cyclohexadiene ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-1,4-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to cyclohexadiene or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Cyclohexadiene or other reduced forms.
Substitution: Various substituted cyclohexadiene derivatives depending on the reagents used.
Scientific Research Applications
1,5-Dimethoxy-1,4-cyclohexadiene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-1,4-cyclohexadiene involves its interaction with molecular targets and pathways in chemical reactions. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the cyclohexadiene ring . This compound can undergo electrophilic and nucleophilic attacks, leading to various reaction pathways and products .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,5-Dimethoxy-1,4-cyclohexadiene with methoxy groups at different positions.
1,4-Cyclohexadiene: A related compound without methoxy groups, used as a hydrogen donor in catalytic hydrogenation reactions.
1,5-Dimethyl-1,4-cyclohexadiene: A similar compound with methyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of methoxy groups at the 1 and 5 positions, which significantly influence its chemical reactivity and properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,5-dimethoxycyclohexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-9-7-4-3-5-8(6-7)10-2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSJHGNFNKPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC=C(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403078 | |
| Record name | 1,5-Dimethoxy-1,4-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37567-78-5 | |
| Record name | 1,5-Dimethoxy-1,4-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dimethoxy-1,4-cyclohexadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,5-Dimethoxy-1,4-cyclohexadiene a useful reagent in organic synthesis?
A1: this compound serves as a versatile reagent due to its ability to act as a cyclohexane-1,3-dione equivalent. [] This means that it can be easily converted to cyclohexane-1,3-dione through hydrolysis in the presence of an acid. [] This property allows for the synthesis of various complex molecules containing the cyclohexane-1,3-dione moiety.
Q2: Can you give an example of how this compound has been used in total synthesis?
A2: Researchers successfully utilized this compound in the first total synthesis of mispyric acid (1), a natural product exhibiting inhibitory activity against DNA polymerase beta. [] This synthesis highlights the utility of the compound in constructing complex natural product frameworks.
Q3: Are there any derivatives of this compound with unique applications in organic chemistry?
A3: Yes, one notable derivative is (2,6-dimethoxy-1-methyl-2,5-cyclohexadien-1-yl)(1,1-dimethylethyl)dimethylsilane. [] This compound acts as a reducing agent in radical chain reductions [] and metal-free radical hydrosilylations. [] It presents a less toxic alternative to tri-n-butylstannane for these reactions, though it exhibits a slower hydrogen donor capability. []
Q4: What are the recommended storage conditions for this compound?
A4: Given its susceptibility to hydrolysis by acids, this compound should be stored under anhydrous conditions. [] Utilizing freshly distilled reagent is recommended for optimal results in chemical reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
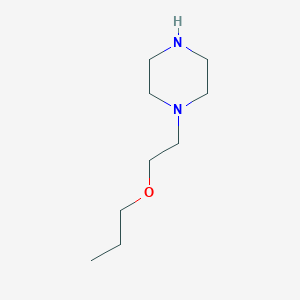
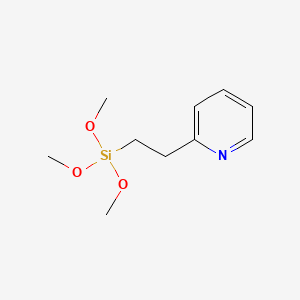
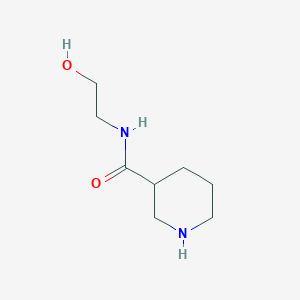
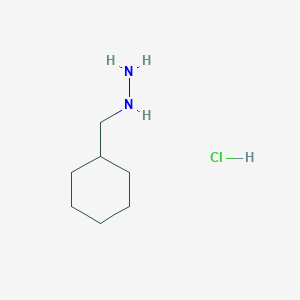



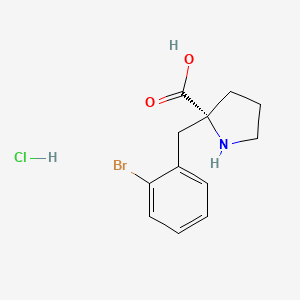


![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)
